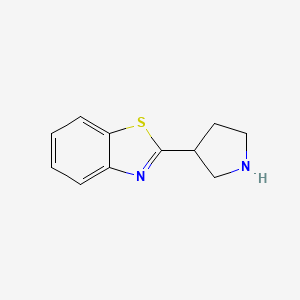

2-(Pyrrolidin-3-yl)-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-pyrrolidin-3-yl-1,3-benzothiazole |

InChI |

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 |

InChI Key |

YVDACAMMNXEMRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrrolidin 3 Yl 1,3 Benzothiazole and Its Derivatives

Classical and Conventional Synthetic Approaches to 1,3-Benzothiazoles

Traditional methods for constructing the benzothiazole (B30560) scaffold have been well-established for decades and remain fundamental in synthetic chemistry. These approaches typically rely on the condensation of key precursors followed by the formation of the heterocyclic ring.

The most common and direct pathway to 2-substituted benzothiazoles involves the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds. ekb.egresearchgate.netmdpi.com This versatile method allows for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring by selecting the appropriate reaction partner. Common reactants include aldehydes, carboxylic acids, acyl chlorides, esters, and nitriles. ekb.egmdpi.comnih.gov

For the synthesis of the target compound, 2-(Pyrrolidin-3-yl)-1,3-benzothiazole , this classical approach would involve the condensation of 2-aminobenzenethiol with a pyrrolidine (B122466) precursor such as pyrrolidine-3-carboxylic acid or pyrrolidine-3-carbaldehyde. The reaction typically proceeds by a nucleophilic attack of the amino group of 2-aminobenzenethiol on the carbonyl carbon of the reaction partner, forming a Schiff base or amide intermediate, which subsequently cyclizes. ekb.eg Various catalysts, including protic and Lewis acids, can be used to facilitate this condensation. nih.gov For instance, polyphosphoric acid (PPA) is frequently used for condensations involving carboxylic acids, often requiring high temperatures. nih.govindexcopernicus.com

The formation of the benzothiazole ring is the critical step that follows the initial condensation. This process is typically an intramolecular cyclodehydration or oxidative cyclization. After the initial condensation of 2-aminobenzenethiol with an aldehyde to form a benzothiazoline (B1199338) intermediate, an oxidation step is required to achieve the aromatic benzothiazole ring. ekb.eg This can occur via air oxidation or by the addition of a mild oxidizing agent. ekb.eg

Another prominent cyclization strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This method is particularly effective for synthesizing 2-arylbenzothiazoles. indexcopernicus.com For instance, thioamides can be cyclized using Dess-Martin periodinane (DMP) as a catalyst to yield the benzothiazole core. nih.govnih.gov In the context of synthesizing this compound, once the initial amide is formed from 2-aminobenzenethiol and a protected pyrrolidine-3-carboxylic acid, a subsequent thionation followed by an intramolecular cyclization would yield the desired product. nih.gov

Advanced and Green Chemistry Synthetic Protocols for this compound

In response to growing environmental concerns, modern synthetic chemistry has shifted towards developing more efficient, safer, and environmentally benign methodologies. nih.govmdpi.com These advanced protocols often offer significant advantages over classical methods, including shorter reaction times, higher yields, and reduced waste. nih.govtandfonline.com

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to accelerate reaction rates by efficiently heating target molecules. mdpi.com This technique has been successfully applied to the synthesis of 2-substituted benzothiazoles, often leading to dramatic reductions in reaction times from hours to minutes and resulting in higher product yields. mdpi.comnih.govmdpi.com For example, the condensation of 2-aminobenzenethiol with aldehydes can be completed in 5-10 minutes under microwave irradiation at 85 °C, yielding products in the 88-95% range. mdpi.com Similarly, the reaction with fatty acids under microwave conditions can be completed in just 3-4 minutes. nih.gov This efficiency is also observed in the synthesis of derivatives like 2-chloromethyl-benzothiazole from chloroacetyl chloride, which takes only 10 minutes. nih.govmdpi.com The application of microwave-assisted synthesis to the reaction between 2-aminobenzenethiol and a pyrrolidine-3-yl precursor could significantly enhance the efficiency of producing this compound. mdpi.comnih.gov

The development of catalyst-free and environmentally friendly synthetic routes is a primary goal of green chemistry. nih.gov Several such methods have been reported for the synthesis of benzothiazoles. These protocols often utilize non-toxic solvents like water or avoid solvents altogether. rsc.orgnih.gov One notable approach involves the reaction of 2-aminothiophenol (B119425) with N-acylated benzotriazoles in water under microwave heating, which proceeds without any catalyst to give quantitative yields. rsc.orgresearchgate.net The reaction is optimized at 70°C for one hour. rsc.orgresearchgate.net

Visible-light-induced reactions represent another green strategy, avoiding the need for transition metal catalysts or other additives. nih.gov For example, the reaction of 2-aminothiophenols with aldehydes can be promoted by visible light under an air atmosphere. nih.govnih.gov These catalyst-free and benign methodologies could be readily adapted for the synthesis of this compound, offering a sustainable alternative to traditional methods. rsc.orgnih.gov

One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a complex product, which incorporates substantial portions of all the reactants. nanomaterchem.com These reactions are prized for their high atom economy, procedural simplicity, and ability to generate diverse molecular libraries quickly. nanomaterchem.comresearchgate.net Several one-pot, three-component syntheses for 2-substituted benzothiazoles have been developed. For example, a novel method involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions to form the benzothiazole ring. nih.gov Another approach uses 2-iodoaniline, aryl aldehydes, and thiourea (B124793) with a copper catalyst in water to produce a variety of 2-arylbenzothiazoles. nih.govnanomaterchem.comresearchgate.net Such MCR strategies could be envisioned for synthesizing derivatives of this compound, allowing for rapid exploration of structural diversity around the core molecule. nanomaterchem.comresearchgate.net

Synthesis of Key Precursors and Functionalized Intermediates for this compound Analogues

The construction of this compound analogues relies on the synthesis of two primary building blocks: a substituted 2-aminothiophenol, which forms the benzothiazole ring, and a suitably functionalized pyrrolidine derivative.

A crucial precursor for the pyrrolidine moiety is N-protected pyrrolidine-3-carboxylic acid. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context due to its stability under various reaction conditions and its facile removal under acidic conditions. The synthesis of N-Boc-pyrrolidine-3-carboxylic acid is a well-established process. scbt.com

The core benzothiazole structure is typically formed through the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. nih.govmdpi.com This reaction proceeds via the formation of a 2-amido-thiophenol intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring. mdpi.com Various reagents can be employed to facilitate this condensation, including polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide in methanesulfonic acid. jgtps.com

For the synthesis of 2-(N-Boc-pyrrolidin-3-yl)-1,3-benzothiazole, N-Boc-pyrrolidine-3-carboxylic acid is coupled with 2-aminothiophenol. This amide coupling reaction can be achieved using standard peptide coupling reagents. The subsequent cyclization to form the benzothiazole ring is a key step.

The final step in the synthesis of the parent compound, this compound, involves the deprotection of the pyrrolidine nitrogen. When the Boc protecting group is used, it can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. jgtps.com

The synthesis of functionalized analogues can be achieved by using substituted 2-aminothiophenols or by modifying the pyrrolidine ring prior to coupling.

Table 1: Key Intermediates and their Synthetic Utility

| Intermediate | Structure | Synthetic Role |

| N-Boc-pyrrolidine-3-carboxylic acid | Precursor for the pyrrolidin-3-yl moiety | |

| 2-Aminothiophenol | Precursor for the benzothiazole core | |

| 2-(N-Boc-pyrrolidin-3-yl)-1,3-benzothiazole | Protected intermediate of the final compound |

Purification and Isolation Techniques for Synthetic this compound Compounds

The purification and isolation of this compound and its derivatives are critical steps to obtain compounds of high purity for subsequent analysis and evaluation. A combination of chromatographic and non-chromatographic techniques is typically employed.

Column Chromatography: This is a fundamental and widely used technique for the purification of benzothiazole derivatives. rsc.orgnih.gov Silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often used. rsc.orgsemanticscholar.org For instance, purification of N-substituted 2-aminobenzothiazoles has been successfully achieved using a hexane:ethyl acetate (97:3) solvent system. rsc.org For other derivatives, a mobile phase of 100% dichloromethane (B109758) has been reported. rsc.org

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. Ethanol (B145695) is a commonly used solvent for the recrystallization of 2-substituted benzothiazoles. researchgate.netresearchgate.net In some cases, a mixture of solvents like benzene (B151609) and ethanol (1:1) can be employed. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical or biological testing purposes, preparative HPLC is a powerful tool. Reverse-phase HPLC, using columns such as Newcrom R1, can be employed for the separation of benzothiazole compounds. sielc.com A typical mobile phase for reverse-phase HPLC consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The scalability of HPLC methods allows for the isolation of impurities and the purification of larger quantities of the target compound. sielc.com

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of reactions and for the initial development of a suitable solvent system for column chromatography. researchgate.net Pre-coated silica gel plates are commonly used, and the spots can be visualized under UV light or by using staining agents like iodine vapor. researchgate.net

The choice of purification technique depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the desired level of purity. A combination of these methods often provides the best results.

Table 2: Common Purification Techniques for 2-Substituted Benzothiazoles

| Technique | Stationary Phase/Solvent | Application |

| Column Chromatography | Silica gel with hexane/ethyl acetate or dichloromethane | Primary purification of crude reaction mixtures rsc.orgsemanticscholar.org |

| Recrystallization | Ethanol or benzene/ethanol mixtures | Purification of solid products researchgate.netresearchgate.netscholarsresearchlibrary.com |

| Preparative HPLC | Reverse-phase columns with acetonitrile/water | High-purity isolation sielc.com |

| Thin-Layer Chromatography | Silica gel plates | Reaction monitoring and method development researchgate.net |

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural characterization data for the specific chemical compound this compound is not available in the public domain.

As a result, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline and content requirements requested. The required detailed research findings, including specific data for Proton (1H) NMR, Carbon-13 (13C) NMR, two-dimensional NMR techniques, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography for this particular molecule, have not been published.

To generate the requested article, published scientific research detailing the synthesis and comprehensive spectroscopic analysis of this compound would be necessary. Without such primary data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.

Biological and Pharmacological Investigations of 2 Pyrrolidin 3 Yl 1,3 Benzothiazole and Its Analogues in Vitro and Preclinical Studies

In Vitro Anti-Cancer Activity Profiling

The therapeutic potential of 2-(Pyrrolidin-3-yl)-1,3-benzothiazole and its analogues has been a significant area of investigation in oncology research. In vitro studies have been instrumental in elucidating their anti-cancer properties, focusing on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with specific signaling pathways crucial for tumor progression.

Cytotoxicity Evaluation in Human and Murine Cancer Cell Lines

A primary step in the evaluation of novel anti-cancer agents is the assessment of their cytotoxic effects against a panel of cancer cell lines. Various analogues of this compound have demonstrated a broad spectrum of cytotoxic activity against both human and murine cancer cell lines.

Several studies have synthesized series of benzothiazole (B30560) derivatives and evaluated their growth inhibitory activity. For instance, certain novel benzothiazole derivatives have shown potent cytotoxic effects against the human breast cancer MCF-7 cell line. nih.gov In one study, compounds 4 , 5c , 5d , and 6b were found to be more potent than the standard chemotherapeutic drug cisplatin, with IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.gov Another study reported that a p-nitro-5-benzylidine-4-thiazolidinone derivative of benzothiazole (4h ) exhibited broad-spectrum antitumor activity against both MCF-7 and liver cancer (HEPG2) cell lines, with IC50 values of 36 and 48 nM, respectively. jocpr.com

The cytotoxic potential of these compounds is not limited to breast cancer. A series of newly synthesized benzothiazole derivatives were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. researchgate.net Among these, compound 4 demonstrated powerful growth inhibitory activity against all cell lines, with GI50 values ranging from 0.683 to 4.66 μM/L. researchgate.net Furthermore, newly synthesized benzothiazole arylidine, pyrido[2,3-d]pyrimidine, and pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole derivatives were tested against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with doxorubicin (B1662922) as a positive control. mdpi.com In a different study, three benzothiazole derivatives, including N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) and 6-nitrobenzo[d]thiazol-2-ol (C) , showed cytotoxic properties against the human lung carcinoma cell line A549, with IC50 values of 68 μg/mL and 121 μg/mL, respectively. jnu.ac.bdresearchgate.net

The following table summarizes the cytotoxic activity of selected benzothiazole analogues in various cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 4 | Human Breast (MCF-7) | IC50 | 8.64 µM | nih.gov |

| 5c | Human Breast (MCF-7) | IC50 | 7.39 µM | nih.gov |

| 5d | Human Breast (MCF-7) | IC50 | 7.56 µM | nih.gov |

| 6b | Human Breast (MCF-7) | IC50 | 5.15 µM | nih.gov |

| Cisplatin (Reference) | Human Breast (MCF-7) | IC50 | 13.33 µM | nih.gov |

| 4h | Human Breast (MCF-7) | IC50 | 36 nM | jocpr.com |

| 4h | Human Liver (HEPG2) | IC50 | 48 nM | jocpr.com |

| 4 | 60 Human Tumor Cell Lines | GI50 | 0.683 - 4.66 µM/L | researchgate.net |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | Human Lung (A549) | IC50 | 68 µg/mL | jnu.ac.bdresearchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol (C) | Human Lung (A549) | IC50 | 121 µg/mL | jnu.ac.bdresearchgate.net |

Investigation of Apoptosis Induction and Cell Cycle Modulation

Beyond general cytotoxicity, understanding the mechanisms by which these compounds exert their anti-cancer effects is crucial. Research has shown that some this compound analogues can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

A study on N-1,3-benzothiazol-2-ylbenzamide derivatives revealed that compound 1k has a notable proapoptotic effect, particularly on MCF-7 breast cancer cells. researchgate.net Similarly, a pyrrolidine-based imidazo (B10784944) benzothiazole derivative was found to exhibit specific features of apoptosis, including the enhancement of caspase-3 levels, a key executioner enzyme in the apoptotic cascade. nih.gov

Cell cycle arrest is another important mechanism of anti-cancer drug action. The compound 2-benzyl-10a-(1H-pyrrol-2-yl)-2,3-dihydropyrazino[1,2-a]indole-1,4,10(10aH)-trione (DHPITO) , a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, has been shown to arrest the cell cycle of colorectal cancer cells at the G2/M phase. nih.gov This arrest is associated with the promotion of histone H3 phosphorylation and the accumulation of EB1 at the cell equator, ultimately leading to the induction of cellular apoptosis. nih.gov Another benzothiazole-based compound, DWP0016 , was found to arrest the cell cycle at the G1 phase and induce apoptosis in SH-SY5Y neuroblastoma cells in a dose-dependent manner. researchgate.net Mechanistic studies indicated that DWP0016 activates p21Cip/WAF1, p27/KIP1, and caspases-3 and -9, which contribute to cell cycle arrest and apoptosis. researchgate.net

Inhibition of Specific Oncogenic Protein Kinases and Receptor Tyrosine Kinases (e.g., C-Met, EGFR)

The dysregulation of protein kinases and receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The this compound scaffold has been explored for its potential to inhibit specific oncogenic kinases, offering a more targeted approach to cancer therapy.

The mesenchymal-epithelial transition factor (c-Met) and the epidermal growth factor receptor (EGFR) are two RTKs that are often highly expressed in lung tumors and play critical roles in non-small cell lung cancer (NSCLC) progression. nih.gov Research has indicated that for effective inhibition of tumorigenesis, targeting both the c-Met and EGFR pathways is necessary. nih.gov Benzothiazole derivatives have been investigated as potential dual inhibitors of these kinases. For instance, substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives have been designed and synthesized as dual inhibitors for both c-Met and VEGFR2 (vascular endothelial growth factor receptor 2), another key RTK involved in angiogenesis. nih.gov

The development of multi-targeting agents that can simultaneously inhibit key signaling pathways, such as c-MET and the G protein-coupled receptor Smoothened (SMO), is being explored to overcome resistance to EGFR inhibitors in NSCLC. researcher.life The benzothiazole scaffold is considered a promising platform for the design of such multi-target inhibitors.

Antimicrobial Efficacy Assessments

In addition to their anti-cancer properties, this compound and its analogues have been investigated for their antimicrobial activity. The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents, and these compounds have shown promise in this regard.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Analogues of this compound have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications of the benzothiazole core can significantly influence the potency and spectrum of this activity.

Several studies have reported the synthesis of benzothiazole derivatives with significant antibacterial properties. For example, some benzothiazole-clubbed isatin (B1672199) derivatives showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones. nih.gov Compound 41c from this series exhibited excellent activity against Escherichia coli (MIC = 3.1 μg/ml) and Pseudomonas aeruginosa (MIC = 6.2 μg/ml), even more potent than the reference drug ciprofloxacin (B1669076) (MIC = 12.5 μg/ml). nih.gov In another study, a combination of pyrrolidine-2-ones with benzothiazole resulted in compounds that were highly active against P. aeruginosa and E. coli, with an MIC of 12.5 μg/ml, equipotent to ciprofloxacin. nih.gov

Conversely, some derivatives have shown selective activity against Gram-positive bacteria. A thiazole-based pyrrolidine (B122466) derivative, the 4-F-phenyl derivative (11) , was found to selectively inhibit Gram-positive bacteria, exhibiting activity against Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com A series of Naproxen-based heterocyclic derivatives, including a benzothiazole derivative, also showed promising inhibitory activity against tested bacteria compared to amoxicillin. researchgate.net

The following table provides a summary of the antibacterial activity of selected benzothiazole analogues.

| Compound/Derivative | Bacterial Strain | Activity Metric (MIC) | Value (µg/mL) | Reference |

| 41c | Escherichia coli (Gram-negative) | MIC | 3.1 | nih.gov |

| 41c | Pseudomonas aeruginosa (Gram-negative) | MIC | 6.2 | nih.gov |

| Ciprofloxacin (Reference) | E. coli, P. aeruginosa | MIC | 12.5 | nih.gov |

| 88a, 88b, 88c, 88d | P. aeruginosa, E. coli | MIC | 12.5 | nih.gov |

| 88c | MRSA (Gram-positive) | MIC | 12.5 | nih.gov |

| 4-F-phenyl derivative (11) | Staphylococcus aureus (Gram-positive) | - | - | biointerfaceresearch.com |

| 4-F-phenyl derivative (11) | Bacillus cereus (Gram-positive) | - | - | biointerfaceresearch.com |

Antifungal Activity against Pathogenic Fungi

The antifungal potential of this compound analogues has also been a subject of investigation. These compounds have shown efficacy against various pathogenic fungi, including species of Candida, which are common causes of opportunistic infections in humans.

A study on a new benzothiazole derivative, 6-amino-2-n-pentylthiobenzothiazole (APB) , evaluated its in vitro antifungal activity against 26 strains of the genus Candida. nih.gov The majority of the strains (17 out of 26) were susceptible to APB with an IC50 of ≤ 40 μmol/ml. nih.gov Another study investigating 2,3-pyrrolidinedione derivatives found that the most promising compound exhibited significant antifungal activity against Candida albicans, comparable to the standard oral healthcare antiseptic, chlorhexidine. nih.gov

Furthermore, a series of benzothiazole derivatives were evaluated for their in vitro antifungal activity against five selected dermatophytes. kuleuven.be Compounds 9a and 10a were identified as the most effective in terms of growth inhibition of both dermatophytes and Candida albicans. kuleuven.be

The following table summarizes the antifungal activity of selected benzothiazole analogues.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida spp. (17 strains) | IC50 ≤ 40 µmol/ml | nih.gov |

| 2,3-pyrrolidinedione derivative | Candida albicans | Comparable to chlorhexidine | nih.gov |

| 9a | Dermatophytes, Candida albicans | Growth inhibition | kuleuven.be |

| 10a | Dermatophytes, Candida albicans | Growth inhibition | kuleuven.be |

Antiviral Potency against Diverse Viral Targets (e.g., HIV, HSV, HCV)

The benzothiazole scaffold has been a subject of significant interest in the search for novel antiviral agents, with various analogues demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV). nih.gov

Research into anti-HIV agents has explored the hybridization of the benzothiazole moiety with other pharmacophores. nih.gov While many such hybrid analogues exhibit noteworthy in-vitro anti-HIV potential, their specific mechanisms of action are often not fully elucidated. nih.gov For instance, certain diheteroarylamide-type compounds, which include a 5-nitroisobenzothiazole derivative, have been identified as potent anti-HIV agents. nih.gov In contrast, a study evaluating a series of 2-piperazino-1,3-benzo[d]thiazole derivatives as potential inhibitors of HIV-1 and HIV-2 found no significant activity. researchgate.net

In the context of anti-herpes agents, derivatives such as pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline have shown potential antiviral effects against HSV-1, achieving a 50–61% reduction in viral plaques in vitro. nih.gov Furthermore, specific benzothiazolyl-arylhydrazones, particularly piperidinyl amidrazones, have demonstrated significant antiviral activity against HSV-1. nih.gov

The antiviral potential of benzothiazole-related structures extends to the hepatitis C virus. Thiazolides, a class of compounds characterized by a 2-hydroxyaroyl-N-(thiazol-2-yl)amide structure, have been investigated for their activity against HCV genotypes 1A and 1B. nih.gov Structure-activity relationship (SAR) studies suggest that an electron-withdrawing group at the C(5') position of the thiazole (B1198619) ring generally correlates with increased potency. nih.govresearchgate.net Nitazoxanide, a prominent thiazolide, has shown positive results in clinical trials, and its 5'-chloro analogue has demonstrated comparable in vitro activity against HCV. nih.gov

Additionally, research on related heterocyclic systems has identified promising antiviral activity. A study on 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides revealed inhibitory activity against the Yellow Fever Virus (YFV), with the most active compounds showing EC₉₀ values in the range of 0.06 – 2.2 μg/mL. nuph.edu.ua

Anti-Inflammatory and Analgesic Properties (Preclinical Models)

Derivatives of the benzothiazole nucleus are recognized for their significant anti-inflammatory and analgesic properties. researchgate.net A variety of preclinical studies have demonstrated the potential of these compounds to mitigate inflammatory responses and pain. For example, newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have been investigated for their in vivo anti-inflammatory and analgesic activities. nih.gov Molecular docking studies of these compounds showed excellent binding interactions with relevant receptors. nih.gov Similarly, research focused on benzo[d]thiazol-2-amine derivatives has identified compounds with significant analgesic and anti-inflammatory effects, suggesting that inhibition of cyclooxygenase (COX) enzymes may be a mechanism of action. rjpbr.com Structural activity data indicate that substitutions at the para position of a benzenesulphonamide group and the presence of electron-rich groups like NH or OH can enhance these anti-inflammatory and analgesic properties. preprints.org

The anti-inflammatory effects of many benzothiazole analogues are attributed to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. rjpbr.com Both COX-1 and COX-2 are isoforms of the oxidoreductase enzyme responsible for prostaglandin (B15479496) production, a critical step in the inflammation pathway. nih.gov

Several studies have focused on the selective inhibition of COX-2 as a strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov In this context, various benzothiazole and related heterocyclic derivatives have been synthesized and evaluated for their COX inhibitory profiles.

One study on a series of thiadiazole-benzothiazole hybrids identified compound 7 (2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide) as the most potent and selective inhibitor of COX-1 in the series, with an inhibition of 51.36 ± 3.32% at a 100 µM concentration. dergipark.org.tr Its effect on COX-2 was weaker (11.05 ± 1.69% inhibition). dergipark.org.tr Other compounds in the series showed non-selective inhibition or selective inhibition of only COX-1 or COX-2. dergipark.org.tr Research on thiazole-based thiazolidinones indicated that benzothiazole-based structures were generally better COX-1 inhibitors compared to thiazole-based ones. mdpi.com

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Benzothiazole Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target Enzyme | % Inhibition | Concentration (µM) | Selectivity |

|---|---|---|---|---|

| Compound 7 * | COX-1 | 51.36 ± 3.32 | 100 | Selective for COX-1 |

| Compound 7 * | COX-2 | 11.05 ± 1.69 | 100 | - |

| Compound 1 | COX-1 | 25.50 ± 3.54 | 100 | Non-selective |

| Compound 1 | COX-2 | 22.47 ± 2.67 | 100 | - |

| Compound 2 | COX-1 | 7.58 ± 1.16 | 100 | Selective for COX-1 |

| Compound 4 | COX-2 | 10.85 ± 2.05 | 100 | Selective for COX-2 |

| Compound 9 | COX-2 | 8.82 ± 1.42 | 100 | Selective for COX-2 |

*2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide (B32628) Data sourced from DergiPark. dergipark.org.tr

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds. creative-biolabs.comresearchgate.net The injection of carrageenan, a polysaccharide, into the paw induces a reproducible inflammatory response characterized by edema, hyperalgesia, and erythema, mediated by the release of pro-inflammatory agents like histamine, bradykinin, and prostaglandins. creative-biolabs.comcreative-bioarray.com This model is particularly sensitive to cyclooxygenase inhibitors. researchgate.net

Several studies have utilized this model to confirm the in vivo anti-inflammatory efficacy of benzothiazole derivatives. In one such study, novel benzothiazole derivatives were tested for their ability to reduce paw edema in rats. nih.gov The results showed significant, time-dependent inhibition of inflammation. For instance, compound 17c demonstrated 72%, 76%, and 80% inhibition at 1, 2, and 3 hours post-carrageenan administration, respectively. nih.gov Similarly, compound 17i showed 64%, 73%, and 78% inhibition over the same time course. nih.gov

Another investigation using this model evaluated a 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivative (BT ). researchgate.net This compound also exhibited significant anti-inflammatory effects, reducing paw edema by 70.5% at a dose of 200mg/kg, compared to a 76.92% reduction by the standard drug, acetaminophen, at the same dose. researchgate.net

Table 2: Anti-Inflammatory Activity of Benzothiazole Analogues in Carrageenan-Induced Paw Edema Model This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Time (hours) | % Inhibition of Edema |

|---|---|---|

| 17c | 1 | 72 |

| 17c | 2 | 76 |

| 17c | 3 | 80 |

| 17i | 1 | 64 |

| 17i | 2 | 73 |

| 17i | 3 | 78 |

| BT (200mg/kg) | 3 | 70.5 |

| Acetaminophen (200mg/kg) | 3 | 76.92 |

Data sourced from PubMed Central and ResearchGate. researchgate.netnih.gov

Anti-Diabetic Research (In Vitro Enzyme Assays)

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-diabetic agents. ijmrset.comkoreascience.kr Their therapeutic potential is being explored through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. nih.gov The synthesis of novel benzothiazole-pyrazolidinedione hybrids has also yielded compounds with promising anti-hyperglycemic potency, with some demonstrating greater activity than standard drugs in preclinical models. nih.gov

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion, such as α-glucosidase and α-amylase. nih.govmdpi.com The inhibition of these enzymes slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the rise in blood glucose after a meal. nih.gov

Research has shown that compounds featuring a pyrrolidine ring, a key component of the titular molecule, can be effective inhibitors of these enzymes. nih.gov A study on N-Boc-proline amides, which are pyrrolidine derivatives, identified several potent inhibitors. nih.govnih.gov The 4-methoxy analogue 3g was particularly noteworthy, showing significant inhibitory activity against both α-amylase and α-glucosidase with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.govnih.gov

Similarly, benzothiazine derivatives have been investigated for this activity. dovepress.com A study of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides identified several compounds with potent α-glucosidase inhibition, with some exhibiting IC₅₀ values lower than the standard drug, acarbose. mdpi.com For example, compound 12a showed an IC₅₀ value of 18.25 µM against α-glucosidase. mdpi.com

Table 3: Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine and Benzothiazine Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Enzyme Inhibited | IC₅₀ Value |

|---|---|---|

| Pyrrolidine derivative 3g | α-Amylase | 26.24 µg/mL |

| Pyrrolidine derivative 3g | α-Glucosidase | 18.04 µg/mL |

| Pyrrolidine derivative 3a | α-Amylase | 36.32 µg/mL |

| Pyrrolidine derivative 3f | α-Glucosidase | 27.51 µg/mL |

| Benzothiazine derivative 12a | α-Glucosidase | 18.25 µM |

| Benzothiazine derivative 12d | α-Glucosidase | 20.76 µM |

| Benzothiazine derivative 12g | α-Glucosidase | 24.24 µM |

| Benzothiazine derivative 11c | α-Glucosidase | 30.65 µM |

| Acarbose (Standard) | α-Glucosidase | 58.8 µM |

Data sourced from PubMed Central and MDPI. nih.govmdpi.comnih.gov

Non-enzymatic glycation is a reaction between reducing sugars and the free amino groups of proteins, leading to the formation of Advanced Glycation End Products (AGEs). rsc.org The accumulation of AGEs is accelerated in hyperglycemic conditions and contributes to various diabetic complications by inducing structural and functional changes in proteins. rsc.org Therefore, inhibiting the glycation process is a valid therapeutic target.

A study investigating the protein anti-glycation activity of thirty-three benzothiazole derivatives found several compounds that acted as potent inhibitors of methylglyoxal-mediated glycation. researchgate.net Compound 1 in this study was identified as the most active, with an IC₅₀ value of 187 ± 2.6 µM. This was significantly more potent than the standard inhibitor, rutin (B1680289) (IC₅₀ = 294 ± 1.5 µM). researchgate.net Several other derivatives also showed significant activity, identifying a new potential role for benzothiazoles in mitigating diabetic complications. researchgate.net

Table 4: Anti-Glycation Activity of Benzothiazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | IC₅₀ (µM) |

|---|---|

| Benzothiazole derivative 1 | 187 ± 2.6 |

| Benzothiazole derivative 2 | 219 ± 3.6 |

| Benzothiazole derivative 17 | 226 ± 1.6 |

| Benzothiazole derivative 3 | 224 ± 1.9 |

| Benzothiazole derivative 4 | 223 ± 3.3 |

| Benzothiazole derivative 5 | 238 ± 2.2 |

| Benzothiazole derivative 7 | 266 ± 5.4 |

| Benzothiazole derivative 18 | 274 ± 3.6 |

| Rutin (Standard) | 294 ± 1.5 |

Data sourced from ResearchGate. researchgate.net

Neuroprotective and Neurodegenerative Disease Research (In Vitro Enzyme Assays)

The therapeutic potential of this compound and its structural analogues has been a subject of investigation for neurodegenerative disorders. Research has focused on their ability to modulate the activity of key enzymes implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's disease. In vitro enzyme assays have been pivotal in elucidating the inhibitory capabilities of these compounds against monoamine oxidases and cholinesterases.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters. The inhibition of these enzymes, particularly MAO-B, is a validated strategy for managing neurodegenerative conditions. Studies on benzothiazole analogues have revealed selective inhibitory activity against MAO-B.

For instance, a series of benzothiazole-propanamide derivatives incorporating a pyrrolidine moiety demonstrated selective MAO-B inhibitory effects. Specifically, compounds N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide showed significant inhibition of MAO-B, with inhibition rates of 60.10% and 66.30% respectively at a concentration of 100 μM. researchgate.net In contrast, these compounds exhibited poor activity against the MAO-A isoform, highlighting their selectivity. researchgate.net

Further research into other classes of benzothiazole analogues, such as benzothiazole-hydrazone derivatives, has identified even more potent and selective MAO-B inhibitors. One of the most active compounds in a studied series, a derivative referred to as compound 3e , displayed a half-maximal inhibitory concentration (IC₅₀) value of 0.060 µM against human MAO-B (hMAO-B). pensoft.net Another promising multi-target benzothiazole derivative, 3s , which also contains a pyrrolidine component, was identified as a potent MAO-B inhibitor with an IC₅₀ value of 1.6 µM. nih.gov

Table 1: In Vitro MAO-B Inhibition Data for Selected Benzothiazole Analogues

Compound Name Structure MAO-B Inhibition Reference N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide Benzothiazole-propanamide-pyrrolidine 60.10% inhibition @ 100 µM nih.gov N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide Benzothiazole-propanamide-pyrrolidine 66.30% inhibition @ 100 µM nih.gov Compound 3e Benzothiazole-hydrazone IC₅₀ = 0.060 µM mdpi.com Compound 3s Pyrrolidinyl-benzothiazole IC₅₀ = 1.6 µM

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Research has demonstrated that various benzothiazole analogues possess significant inhibitory activity against these enzymes, with many showing a preference for BChE.

The same benzothiazole-propanamide derivatives that showed MAO-B inhibition were also evaluated against cholinesterases. N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide were effective BChE inhibitors, with IC₅₀ values of 12.33 μM and 15.12 μM, respectively. researchgate.net However, their activity against AChE was poor. researchgate.net

Another study focusing on benzothiazole-piperazine derivatives identified a compound, LB05 , as a highly potent, mixed-type AChE inhibitor with an IC₅₀ of 0.40 µM. sigmaaldrich.com In the pursuit of multi-target ligands, compound 3s , a pyrrolidinyl-benzothiazole derivative, was found to inhibit both AChE and BChE with IC₅₀ values of 6.7 µM and 2.35 µM, respectively. nih.gov Furthermore, a series of benzothiazolone derivatives was assessed, with compound M13 emerging as the most potent BChE inhibitor, having an IC₅₀ value of 1.21 μM. nih.gov

Table 2: In Vitro Cholinesterase Inhibition Data for Selected Benzothiazole Analogues

Compound Name Target Enzyme Inhibitory Activity (IC₅₀) Reference N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide BChE 12.33 µM nih.gov N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide BChE 15.12 µM nih.gov Compound LB05 AChE 0.40 µM Compound 3s AChE 6.7 µM BChE 2.35 µM Compound M13 BChE 1.21 µM

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov While specific in vitro data on the inhibition of CYP enzymes by this compound itself are not widely documented, analysis of its structural components offers some insight.

Given the critical role of CYP enzymes in drug metabolism, a thorough evaluation of any new chemical entity's potential for CYP inhibition is a standard part of preclinical development. However, specific experimental IC₅₀ values for this compound and its direct analogues against major CYP isoforms are not available in the reviewed literature.

Anti-Tubercular Activity against Mycobacterium Strains (In Vitro Studies)

Tuberculosis remains a significant global health challenge, and the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. The benzothiazole scaffold has been identified as a promising nucleus for the development of new anti-tubercular drugs. mdpi.com

Various analogues featuring the benzothiazole moiety have demonstrated notable potency against M. tuberculosis. In one study, a series of pyrimidine-tethered benzothiazole derivatives were evaluated. The most potent compounds were tested against MDR and XDR strains, with many derivatives showing good efficacy, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 62.5 µg/mL against the XDR strain. mdpi.com Another investigation focused on a distinct benzothiadiazole derivative, 4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate, which exhibited a potent MIC of 0.25 μg/mL against M. tuberculosis in a resazurin (B115843) microtiter assay. nih.gov These findings underscore the potential of the broader benzothiazole class as a source of new anti-tubercular leads.

Table 3: In Vitro Anti-Tubercular Activity of Selected Benzothiazole Analogues

Compound Class Mycobacterium Strain Activity (MIC) Reference Pyrimidine-tethered benzothiazoles XDR *M. tuberculosis* 3.9–62.5 µg/mL researchgate.net 4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate *M. tuberculosis* 0.25 µg/mL pensoft.net

Antioxidant Capacity and Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. Various benzothiazole derivatives have been synthesized and evaluated for their antioxidant potential using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging methods. mdpi.com

Studies have shown that synthesized benzothiazole derivatives possess significant radical scavenging capabilities. mdpi.com One investigation of benzothiazole-thiazolidinone derivatives demonstrated their ability to scavenge both DPPH and hydroxyl radicals. The IC₅₀ values for DPPH scavenging for a series of five compounds (7a-e) ranged from 112.92 µg/mL to 323.68 µg/mL, while for hydroxyl radical scavenging, the IC₅₀ values ranged from 106.59 µg/mL to 292.75 µg/mL. Another study on benzothiazol-2-yl-hydrazone derivatives found that compounds bearing methoxy (B1213986) groups exhibited promising antioxidant activity, in some cases superior to the standard antioxidant, ascorbic acid. These results indicate that the benzothiazole scaffold can be chemically modified to produce potent antioxidant agents.

Table 4: Antioxidant Activity (IC₅₀) of Benzothiazole-Thiazolidinone Analogues

Compound ID DPPH Scavenging IC₅₀ (µg/mL) Hydroxyl Radical Scavenging IC₅₀ (µg/mL) Reference 7a 167.27 151.94 7b 112.92 106.59 7c 236.95 217.38 7d 323.68 292.75 7e 214.74 197.06 Ascorbic Acid (Standard) 26.49 28.02

Anticonvulsant Activity Evaluation (Preclinical Models)

Epilepsy is a common neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and better safety profiles is ongoing. The benzothiazole nucleus and related structures have been explored for their potential as anticonvulsant agents in various preclinical models.

A study on 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones, which are structurally related to the core compound of interest, demonstrated significant anticonvulsant activity against isoniazid-induced seizures in rodents. The most active compound from this series, designated 2a , showed a median effective dose (ED₅₀) of 24.3 mg/kg in mice and 15.9 mg/kg in rats when administered intraperitoneally.

In other preclinical seizure models, such as the maximal electroshock (MES) test, different benzothiazole analogues have also shown promise. A series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides was evaluated, with one compound (Compound 9 ) emerging as the most potent agent in the MES model. semanticscholar.org Another investigation of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound (Compound 33 ) with promising antiseizure properties, including an ED₅₀ of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz seizure model. These preclinical findings suggest that the benzothiazole-pyrrolidine framework is a valuable scaffold for the development of novel anticonvulsant agents.

Table 5: Anticonvulsant Activity of Selected Analogues in Preclinical Models

Compound Class/ID Animal Model Seizure Model Activity (ED₅₀) Reference Compound 2a (thiazole analogue of tetrahydropyrrolo[2,1-b]benzothiazol-1-one) Mice Isoniazid-induced 24.3 mg/kg nih.gov Rats 15.9 mg/kg Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) Mice MES 27.4 mg/kg 6 Hz (32 mA) 30.8 mg/kg Compound 9 (N-(4-(benzothiazole-2-yl) phenyl) benzene sulfonamide derivative) Mice MES Most potent in series

Other Enzyme-Specific Inhibition Studies (e.g., PARP enzymes)nih.gov

While direct investigations into the enzyme-specific inhibitory profile of this compound are not extensively documented in publicly available literature, research into analogous structures provides significant insights into its potential pharmacological activities, particularly concerning the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. The structural motifs of a pyrrolidine ring linked to a bicyclic aromatic system, such as benzothiazole, are features present in compounds that have demonstrated potent inhibitory effects on various enzymes, including PARP.

The PARP family of enzymes, especially PARP-1 and PARP-2, are crucial in the cellular process of DNA damage repair. acs.org The inhibition of these enzymes has emerged as a significant therapeutic strategy in oncology. acs.org Structurally related compounds to this compound have been synthesized and evaluated as PARP inhibitors, suggesting that this scaffold is of considerable interest in the development of novel therapeutic agents.

For instance, a series of benzimidazole (B57391) carboxamide derivatives featuring a pyrrolidine moiety at the 2-position have been developed and shown to be potent inhibitors of both PARP-1 and PARP-2. acs.org The benzimidazole core is structurally similar to the benzothiazole core, making these findings particularly relevant. In one such study, compounds were synthesized based on the structure of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide, an analogue of the subject compound. acs.org Several of these derivatives exhibited significant PARP-1 and PARP-2 inhibition, with IC50 values in the nanomolar range, comparable to the well-established PARP inhibitor, veliparib. acs.org

Notably, compounds 5cj and 5cp from this series demonstrated potent inhibition of both PARP-1 and PARP-2, with IC50 values of approximately 4 nM for both enzymes. acs.org These compounds feature a substituted pyrrolidine ring attached to the benzimidazole core, underscoring the importance of the pyrrolidine moiety for potent PARP inhibition. acs.org Molecular docking studies of these compounds have indicated that the amide group acts as a hydrogen bond donor and acceptor, interacting with key amino acid residues in the active site of PARP-1, such as Gly-863 and Ser-904. acs.org Furthermore, the benzimidazole ring engages in π-π stacking interactions with Tyr-907, and the side chain attached to the pyrrolidine ring inserts into a hydrophobic pocket within the enzyme's active site. acs.org

Table 1: In Vitro PARP-1 and PARP-2 Inhibition of Benzimidazole-Pyrrolidine Analogues

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

|---|---|---|

| 5cc | 9.8 | 12.3 |

| 5ch | 8.5 | 10.1 |

| 5ci | 7.6 | 8.9 |

| 5cj | 4.1 | 4.3 |

| 5co | 6.4 | 7.5 |

| 5cp | 3.9 | 4.0 |

| Veliparib | 4.8 | 4.5 |

Data sourced from Min, R., et al. (2019). acs.org

Furthermore, the benzothiazole scaffold itself has been identified as a versatile nicotinamide (B372718) mimic that can lead to nanomolar inhibition of different PARP enzymes. nih.govmdpi.com A study on acs.orgnih.govmdpi.comtriazolo[3,4-b]benzothiazole (TBT) derivatives revealed that this scaffold can effectively compete with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes. nih.govmdpi.com This demonstrates the potential of the benzothiazole ring system as a core structure for the design of novel PARP inhibitors. researchgate.net

While the primary focus of analogous structures has been on PARP inhibition, derivatives of benzothiazole linked to a pyrrolidine moiety have also been investigated for their inhibitory effects on other enzymes. For example, certain N-(substituted-benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives have been shown to be good inhibitors of Butyrylcholinesterase (BuChE) and selective inhibitors of Monoamine Oxidase-B (MAO-B). nih.gov Specifically, compounds 2c and 2h in a study exhibited BuChE inhibition with IC50 values of 15.12 μM and 12.33 μM, respectively. These compounds also showed selective MAO-B inhibition.

Table 2: In Vitro BuChE and MAO-B Inhibition of Benzothiazole-Pyrrolidine Analogues

| Compound | BuChE IC50 (μM) | MAO-B Inhibition (%) at 100 μM |

|---|---|---|

| 2c | 15.12 | 60.10 |

| 2h | 12.33 | 66.30 |

Data sourced from He, Z. W., et al. (2023).

Mechanistic Elucidation of 2 Pyrrolidin 3 Yl 1,3 Benzothiazole S Biological Actions

Identification of Specific Molecular Targets and Receptor Binding Sites

Research into derivatives of 2-(pyrrolidin-3-yl)-1,3-benzothiazole has identified several key molecular targets, primarily centered around neurodegenerative diseases and cancer. The benzothiazole (B30560) nucleus, often considered a "privileged scaffold" in medicinal chemistry, combined with a pyrrolidine (B122466) ring, allows these molecules to interact with a diverse range of biological macromolecules. nih.gov

Key molecular targets identified for this class of compounds include:

Cholinesterases and Monoamine Oxidases : In the context of Alzheimer's disease, derivatives have been designed as multi-target-directed ligands. nih.gov Specific enzymes targeted include Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase-B (MAO-B). nih.govnih.govanadolu.edu.trtandfonline.com

Histamine H3 Receptor (H3R) : The pyrrolidine moiety, a common feature in H3R antagonists, makes this receptor a significant target for benzothiazole derivatives. nih.govuniba.it The H3 receptor is a presynaptic autoreceptor that modulates the release of various neurotransmitters, making it a target for cognitive and wakefulness-promoting agents. nih.govresearchgate.net

PI3K/Akt/mTOR Pathway Enzymes : The Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and mammalian Target of Rapamycin (mTOR) signaling pathway is crucial for cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of this pathway is common in many cancers. nih.govnih.gov Various benzothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR, highlighting their potential as anticancer agents. nih.govnih.govacs.orgnih.gov

Bacterial Enzymes : Certain derivatives have been investigated for their antibacterial properties, targeting essential bacterial enzymes. These include DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, and Dihydropteroate Synthase (DHPS), an enzyme involved in folate synthesis. nih.govmdpi.com

Characterization of Enzyme Inhibition Kinetics and Potency (e.g., IC50, Ki determination)

The potency of 2-(pyrrolidinyl)-1,3-benzothiazole derivatives has been quantified against various enzymatic targets. These studies typically determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) to measure the compound's effectiveness.

For neurodegenerative disease targets, several pyrrolidine-containing benzothiazole derivatives have shown significant inhibitory activity. For instance, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) was identified as a promising multi-target-directed ligand with a Ki value of 0.036 µM at the H3 receptor and IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM against AChE, BuChE, and MAO-B, respectively. nih.govtandfonline.com Another derivative, compound 3b , which features a shorter two-methylene spacer, was the strongest AChE inhibitor in its series with an IC50 value of 0.44 μM. uniba.it

In other studies, derivatives such as N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) showed good inhibitory potency against BuChE with IC50 values of 15.12 μM and 12.33 μM, respectively, and also exhibited selective MAO-B inhibition. nih.govresearchgate.net

The table below summarizes the inhibitory activities of selected derivatives.

Investigation of Cellular Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)

The PI3K/Akt/mTOR signaling pathway is one of the most frequently deregulated cascades in human cancers, controlling cell proliferation, growth, and survival. researchgate.netmdpi.com The benzothiazole scaffold has been central to the development of potent inhibitors targeting this pathway. acs.orgnih.gov

A notable example is the novel benzothiazole derivative PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide) , which was shown to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov Mechanistic studies revealed that PB11 treatment led to the downregulation of PI3K and Akt. nih.gov This suppression of the PI3K/Akt signaling pathway induced classical apoptotic symptoms, including DNA fragmentation and increased activity of caspases-3 and -9. nih.gov These findings suggest that the compound induces cytotoxicity and apoptosis in cancer cells by inhibiting this critical survival pathway. nih.gov

Further research has led to the design of numerous benzothiazole-based compounds as selective PI3K inhibitors or dual PI3K/mTOR inhibitors. nih.govnih.gov These studies confirm that the benzothiazole scaffold is a viable pharmacophore for modulating the PI3K/Akt/mTOR cascade, a key mechanism for its anticancer effects. nih.govtbzmed.ac.ir

Elucidation of Receptor Interactions and Activation/Inhibition Profiles

Molecular docking studies have provided detailed insights into how 2-(pyrrolidinyl)-1,3-benzothiazole derivatives interact with their target receptors at an atomic level. These computational models help explain the observed inhibitory profiles and guide the design of more potent and selective molecules.

For the Histamine H3 Receptor, the binding mode of a pyrrolidine-containing derivative revealed several key interactions. The protonated nitrogen within the pyrrolidine ring is crucial, forming a salt bridge and hydrogen bonds with the amino acid residue Glutamic acid 176 (Glu176). Additional hydrogen bonding with Arginine 351 (Arg351) further anchors the ligand in the receptor's active site. uniba.it This ionic interaction with a key acidic residue is a hallmark of many H3R antagonists. uniba.it

In the active site of Acetylcholinesterase (AChE), a different set of interactions is observed. The same derivative is anchored within the active site gorge between key amino acids. A critical cation-pi interaction occurs between the protonated pyrrolidine ring and the aromatic side chain of Tryptophan 86 (Trp86). Further stabilization is achieved through CH–π interactions with Tyrosine 337 (Tyr337) and hydrogen bonds with Glutamic acid 202 (Glu202) and Phenylalanine 295 (Phe295). uniba.it

These distinct binding modes at different targets, despite originating from the same core scaffold, underscore the versatility of the 2-(pyrrolidinyl)-1,3-benzothiazole structure in medicinal chemistry.

Studies on DNA/RNA Interactions and Other Biomolecular Binding

Direct interaction of this compound or its derivatives with DNA or RNA has not been a primary focus of reported research. Instead, the biological activity of this compound class that affects nucleic acid processes is typically mediated through the inhibition of enzymes that interact with DNA.

A key example is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for managing DNA topology during replication. By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, benzothiazole derivatives prevent the enzyme from carrying out its function, which ultimately leads to bacterial cell death. nih.gov For instance, the derivative 19a demonstrated potent inhibition of the DNA gyrase enzyme with an IC50 value of 9.5 nM. nih.gov This represents a significant biomolecular interaction that disrupts DNA-related functions without the compound binding directly to the DNA helix itself.

Additionally, some benzothiazole derivatives have been found to inhibit beta-amyloid (Aβ) aggregation, a key pathological process in Alzheimer's disease. anadolu.edu.trresearchgate.net This indicates that these compounds can interact with pathogenic proteins and modulate their aggregation, representing another form of biomolecular binding outside of typical enzyme or receptor inhibition.

Structure Activity Relationship Sar Studies of 2 Pyrrolidin 3 Yl 1,3 Benzothiazole Derivatives

Impact of Substituent Variations on Biological Activities and Selectivity

The biological activity and target selectivity of 2-(pyrrolidin-3-yl)-1,3-benzothiazole derivatives are profoundly influenced by the nature and position of various substituents. Research has demonstrated that even minor chemical alterations can lead to significant changes in potency and efficacy.

In a series of benzothiazole-propanamide derivatives designed as multi-target-directed ligands, substitutions on the benzothiazole (B30560) ring were critical for activity against butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B). nih.gov Specifically, a methyl group at the 5-position or a bromine atom at the 6-position of the benzothiazole ring resulted in compounds with good inhibitory potency for BuChE and selective MAO-B inhibitory effects. nih.gov In contrast, these derivatives showed poor activity against acetylcholinesterase (AChE) and MAO-A, highlighting the role of these substituents in conferring target selectivity. nih.gov

For antiproliferative activities, modifications on other parts of the molecular scaffold have been explored. In a library of phenylacetamide derivatives featuring a benzothiazole nucleus, the substitution pattern on the N-phenyl ring was systematically varied. The introduction of electron-withdrawing groups like halogens (chloro, fluoro) or a nitro group on the N-phenyl ring was a key determinant of antiproliferative effects in pancreatic and paraganglioma cancer cell lines. mdpi.com Further studies on other benzothiazole series have shown that the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring can increase antiproliferative activity. mdpi.com

The table below summarizes the impact of specific substituent variations on the biological activity of selected benzothiazole derivatives.

| Compound ID | Benzothiazole Substitution | Other Key Substitutions | Target/Activity | Potency (IC₅₀ or % Inhibition) |

| 2c nih.gov | 5-methyl | N-propanamide-pyrrolidine | BuChE Inhibition | 15.12 µM |

| MAO-B Inhibition | 60.10% at 100 µM | |||

| 2h nih.gov | 6-bromo | N-propanamide-pyrrolidine | BuChE Inhibition | 12.33 µM |

| MAO-B Inhibition | 66.30% at 100 µM | |||

| 4l mdpi.com | 5-chloro | N-(3-nitrophenyl)-2-phenylacetamide | Antiproliferative (Pancreatic Cancer) | Not specified, but noted as having greater effect and selectivity |

| 4m mdpi.com | 5-chloro | N-(3,4-dichlorophenyl)-2-phenylacetamide | Antiproliferative (Pancreatic Cancer) | Not specified, but showed improved activity |

Role of Pyrrolidine (B122466) Ring Conformation, Stereochemistry, and Substitution Patterns on Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, largely due to its three-dimensional nature and the stereogenicity of its carbon atoms. nih.govresearchgate.net Its non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows it to efficiently explore the pharmacophore space and adopt conformations that are favorable for binding to biological targets. researchgate.net

The stereochemistry of the pyrrolidine ring is a critical factor influencing biological profiles. Different stereoisomers can exhibit varied binding modes with enantioselective proteins, leading to distinct pharmacological outcomes. nih.govresearchgate.net For instance, studies on related scaffolds have shown that the orientation of substituents can determine whether a compound acts as an agonist or an antagonist. The 3-R-methylpyrrolidine configuration, when compared to the 3-S-methylpyrrolidine or an unsubstituted ring, was found to promote a pure antagonist profile for the estrogen receptor α (ERα). nih.gov

Substitution patterns on the pyrrolidine ring also play a significant role. The introduction of a methyl group at the C-3 position of the pyrrolidine ring has been used as a strategy to enhance metabolic stability by preventing unwanted oxidation that can occur with hydroxy-substituted pyrrolidines. nih.gov This modification can confer better pharmacokinetic profiles without compromising the desired biological activity. nih.gov The spatial arrangement of substituents can also endorse specific ring conformations; for example, a cis-4-CF₃ substituent on a pyrrolidine scaffold was shown to favor a pseudo-axial conformation for other groups on the ring, leading to full agonism at the GRP40 receptor. nih.gov

Influence of Benzothiazole Ring Modifications (e.g., Halogenation, Methylation, Nitro Groups)

Modifications to the benzothiazole ring itself are a cornerstone of SAR studies for this class of compounds. The literature consistently shows that substitutions at the C-2 and C-6 positions are particularly important for a variety of biological activities. benthamscience.com

Halogenation: The introduction of halogen atoms such as chlorine and bromine onto the benzothiazole ring has been shown to modulate biological activity.

Bromination: A bromo group at the 6-position of the benzothiazole core, as seen in N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, yielded a potent BuChE inhibitor. nih.gov

Chlorination: A chloro group at the 5-position was a common feature in a series of benzothiazole derivatives with antiproliferative activity. mdpi.com In other studies, compounds with a 5-chloroindole (B142107) moiety attached to a benzothiazole scaffold showed better anti-inflammatory activity than those with a 7-chloroindole (B1661978) group. chalcogen.ro

Methylation: The addition of a methyl group can also enhance potency. N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide was identified as a good inhibitor of BuChE. nih.gov However, in some other series of 2-styryl benzothiazolium salts, substituents like methyl groups at positions 5 and 6 did not significantly increase the desired biological activity, indicating the context-dependent nature of such modifications. researchgate.net

Nitro Groups: The introduction of a strong electron-withdrawing nitro group has been linked to enhanced antiproliferative effects. Research has found that the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring can increase this specific activity. mdpi.com

The following table summarizes the influence of these modifications on the benzothiazole ring.

| Modification Type | Position on Benzothiazole Ring | Resulting Biological Activity |

| Methylation | C-5 | Good BuChE Inhibition nih.gov |

| Halogenation (Bromo) | C-6 | Potent BuChE Inhibition nih.gov |

| Halogenation (Chloro) | C-5 | Antiproliferative Activity mdpi.com |

| Nitro Group | C-6 | Increased Antiproliferative Activity mdpi.com |

Identification of Key Pharmacophoric Elements Crucial for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For benzothiazole derivatives, several key elements have been identified.

In other, related benzothiazole series, more specific pharmacophoric features have been proposed. These include:

A quaternary nitrogen atom within the benzothiazole ring system. researchgate.net

The presence of an electron-donating group at the para-position of an attached phenyl ring. researchgate.net

Specific alkyl groups (allyl, propargyl, or methyl) attached to the heterocyclic nitrogen atom. researchgate.net

These elements contribute to the necessary interactions—such as hydrogen bonding, hydrophobic interactions, or π-π stacking—within the target's binding pocket, which are essential for eliciting a biological response.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com

For benzothiazole and pyrrolidine derivatives, both 2D and 3D-QSAR models have been developed to predict biological activity and guide the design of new, more potent molecules. scispace.comresearchgate.net

2D-QSAR: These models correlate biological activity with 2D molecular descriptors. For a series of benzothiazole derivatives, a statistically significant 2D-QSAR model was developed that could explain over 85% of the total variance in the training data set (r² = 0.8578). researchgate.net The model demonstrated good internal and external predictive ability (q² = 0.7415 and pred_r² = 0.7015, respectively). researchgate.net The descriptors used in such models often relate to the molecule's lipophilic, geometric, physicochemical, and steric properties. nih.gov

3D-QSAR: These models provide a more detailed, three-dimensional understanding of SAR. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. scispace.com For a series of spiro[pyrrolidin-3,2-oxindoles], which contain the pyrrolidine ring, CoMFA and CoMSIA models were successfully developed. scispace.com These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to either increase or decrease biological activity, thus providing a clear roadmap for chemical optimization. QSAR analysis of tricyclic quinoline (B57606) derivatives revealed that diuretic activity increases with higher values of logP, refractivity, and dipole moment, and with lower values of molecular volume and surface area. uran.ua

The development of robust QSAR models is crucial for rational drug design, allowing for the virtual screening of compounds and the prioritization of synthetic efforts towards molecules with the highest predicted activity.

Computational and Theoretical Investigations of 2 Pyrrolidin 3 Yl 1,3 Benzothiazole

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Analysis of Binding Poses, Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Docking studies on various benzothiazole (B30560) derivatives reveal their capacity to form a range of stabilizing intermolecular interactions within the active sites of target proteins. The benzothiazole ring system, with its extended π-delocalized electrons, is capable of engaging in π-π stacking and other hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov For instance, in studies involving E. coli dihydroorotase, benzothiazole derivatives were observed to lodge into the active site cavity, driven primarily by hydrophobic interactions. mdpi.com

Furthermore, the nitrogen and sulfur heteroatoms in the benzothiazole ring, along with functional groups on the pyrrolidine (B122466) ring, can act as hydrogen bond acceptors or donors. Docking simulations of benzothiazole-containing compounds with targets such as Dihydropteroate synthase (DHPS) and Cytochrome P450 have shown the formation of crucial hydrogen bonds with key residues like Lysine and Isoleucine. nih.govresearchgate.net These interactions are fundamental for the specific recognition and stable binding of the ligand to its receptor. researchgate.net The pyrrolidine moiety can also contribute to binding, often fitting into hydrophobic pockets or positioning its nitrogen atom to form hydrogen bonds.

Table 1: Examples of Intermolecular Interactions for Benzothiazole Derivatives with Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Types of Interactions |

| Benzothiazole-pyrazoles | DHPS | Lys220, Arg254 | Arene-H, π-π stacking |

| Benzothiazole-thiazolidinones | CYP450 3A4 | Ile369, Gly481, Phe213 | Hydrogen bonds, Hydrophobic |

| Benzothiazole derivatives | E. coli Dihydroorotase | Phe12, Leu232 | Hydrophobic, π-stacking |

| N-(1,3-benzothiazole-2-yl) acetamides | M. tuberculosis (1ENY) | Gly96, Lys165, Phe41 | Hydrogen bonds, Hydrophobic |

Prediction of Binding Affinities and Energetics (e.g., Binding Energy Scores)

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative score typically indicates a stronger, more favorable binding interaction. Studies on various hybrid molecules of benzothiazole have reported a wide range of docking scores depending on the specific derivative and the target protein. For example, benzothiazole derivatives targeting histone deacetylase 8 (HDAC8) have shown binding energies (ΔG) ranging from -6.322 to -9.460 kcal/mol. hilarispublisher.com Similarly, when docked against CYP450 3A4, certain benzothiazole-thiazolidinone analogues achieved docking scores as low as -8.634. researchgate.net Docking scores for other benzothiazole compounds against E. coli dihydroorotase have been recorded in the range of -2.54 to -5.02. mdpi.com These values provide a quantitative estimate of the ligand's potential potency and are crucial for prioritizing compounds for further experimental testing.

Table 2: Predicted Binding Affinities for Various Benzothiazole Derivatives

| Compound Type | Protein Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) |

| Benzothiazole-hydroxamic acid hybrid | HDAC8 (1T69) | -9.46 |

| Benzothiazole-thiazolidinone analogue | CYP450 3A4 | -8.634 |

| Benzothiazole derivative 3 | E. coli Dihydroorotase | -5.02 |

| Benzothiazole derivative 10 | E. coli Dihydroorotase | -4.98 |

| N-(1,3-benzothiazole-2-yl) acetamide (B32628) 7b | M. tuberculosis (1ENY) | -7.9 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is essential for assessing the stability of the predicted binding pose and understanding the conformational dynamics of both the ligand and the protein. nih.goveasychair.org

The stability of a ligand-protein complex during an MD simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time. nih.gov A stable complex is typically characterized by a low and converging RMSD value, often within 1–3 Å for small globular proteins, indicating that the ligand remains securely bound in the active site without causing significant structural perturbations. nih.govdntb.gov.ua For example, MD simulations of a benzimidazole (B57391) derivative (structurally related to benzothiazoles) complexed with the SARS-CoV-2 main protease showed the complex reaching equilibrium with an average RMSD of 1.8 Å over a 100 ns simulation, suggesting high stability. nih.gov Such simulations provide crucial information on the dynamic behavior of the complex, which is vital for confirming the validity of docking results and understanding the mechanism of action. nih.govmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. scirp.org These methods can calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. scirp.org

DFT studies on benzothiazole and its derivatives have been conducted to understand how different substituents affect their electronic properties. scirp.orgresearchgate.net For example, one study calculated the HOMO-LUMO gap for various 2-substituted benzothiazoles, revealing how substitutions at this position can alter reactivity. scirp.org These calculations also provide insights into the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MEP) maps to identify electrophilic and nucleophilic sites on the molecule, thereby predicting how it will interact with other molecules. scirp.org

Table 3: Example Electronic Properties of Pyrrolidinone Derivatives Calculated by DFT

| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap ΔE (a.u.) |

| HTEP | -0.231 | -0.019 | 0.212 |

| EOEP | -0.245 | -0.021 | 0.224 |

| OETA | -0.233 | -0.038 | 0.195 |

| PTA | -0.229 | -0.071 | 0.158 |

| PY | -0.247 | -0.034 | 0.213 |

Data adapted from a study on pyrrolidinone derivatives, illustrating typical DFT outputs. arabjchem.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models are used early in the drug discovery process to computationally screen compounds for desirable properties, helping to identify candidates with a higher probability of success in clinical trials. mdpi.com

Gastrointestinal Absorption and Blood-Brain Barrier Permeability Modeling